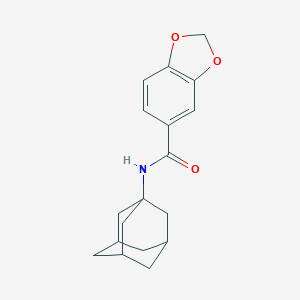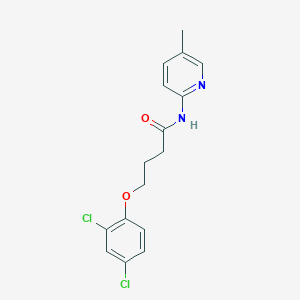
N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel protein that plays a critical role in the regulation of salt and water transport across epithelial tissues. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a tool compound to investigate the function and regulation of CFTR in both normal and disease conditions.
作用機序
N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 binds to a specific site on the N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide protein, known as the regulatory domain, and inhibits its function as a chloride channel. The exact mechanism of inhibition is not fully understood, but it is thought to involve a conformational change in the N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide protein that prevents it from opening and allowing chloride ions to pass through.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide-mediated chloride secretion, it has been shown to reduce the expression of the N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide protein and alter the composition of the airway surface liquid. N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 has also been shown to have anti-inflammatory effects in the airways, which may be beneficial in the treatment of cystic fibrosis and other respiratory diseases.
実験室実験の利点と制限
N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 has several advantages as a research tool. It is a highly specific inhibitor of N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide, with minimal off-target effects. It is also relatively easy to use and has been extensively validated in a variety of experimental systems. However, there are also some limitations to its use. N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 is a small molecule inhibitor, which may limit its effectiveness in vivo. It also has a relatively short half-life, which may require frequent dosing in some experimental systems.
将来の方向性
There are several future directions for research on N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172. One area of interest is the development of more potent and selective inhibitors of N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide. Another area of interest is the use of N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 as a therapeutic agent for the treatment of cystic fibrosis and other respiratory diseases. Finally, there is a need for further research to elucidate the exact mechanism of action of N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 and its effects on other physiological processes beyond N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide-mediated chloride secretion.
合成法
N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves a multi-step process that starts with the reaction of 2-chlorobenzenesulfonyl chloride with 3-(trifluoromethyl)aniline to form a sulfonamide intermediate. The intermediate is then treated with sodium hydride and 1,3-dibromo-5,5-dimethylhydantoin to form the final product, N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172.
科学的研究の応用
N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 has been widely used as a research tool to investigate the function and regulation of N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide. It has been shown to inhibit N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide-mediated chloride secretion in a variety of epithelial tissues, including airway, intestinal, and sweat gland epithelia. N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 has also been used to study the role of N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide in other physiological processes, such as the regulation of pancreatic bicarbonate secretion and the modulation of airway surface liquid volume.
特性
製品名 |
N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide |
|---|---|
分子式 |
C13H9ClF3NO2S |
分子量 |
335.73 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H9ClF3NO2S/c14-11-6-1-2-7-12(11)18-21(19,20)10-5-3-4-9(8-10)13(15,16)17/h1-8,18H |
InChIキー |
FUGYLNQMOSTUIS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)Cl |
正規SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Cyclohexylethoxy)methyl]piperidine](/img/structure/B263324.png)


![N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)

![1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B263345.png)




![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)


